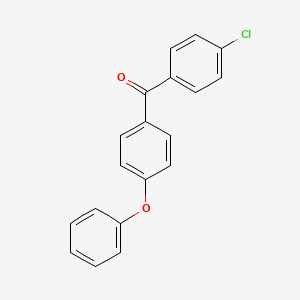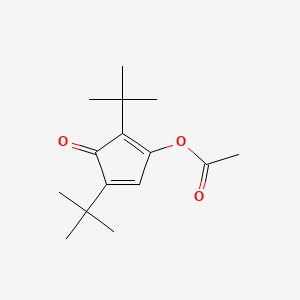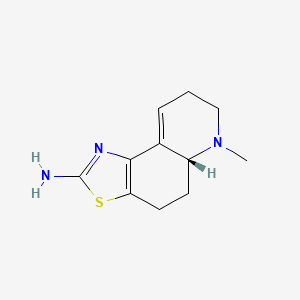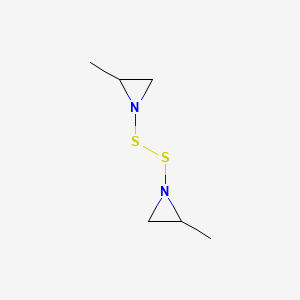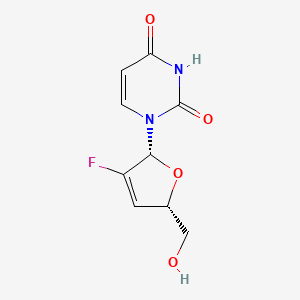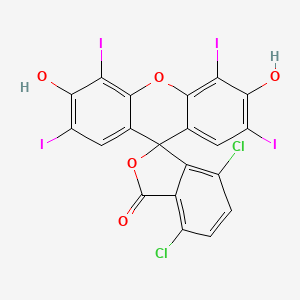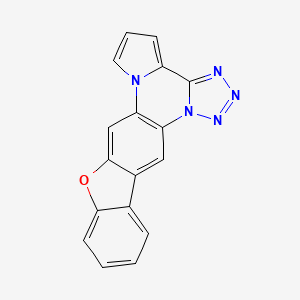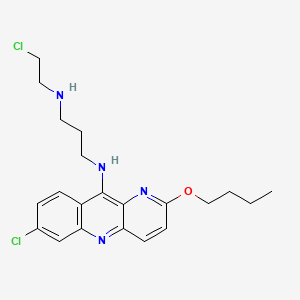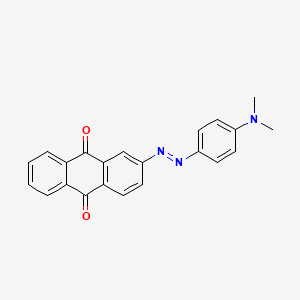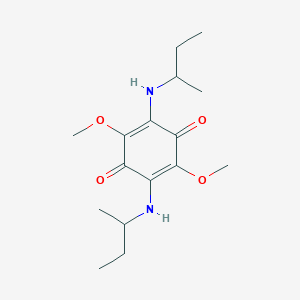
2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its two butan-2-ylamino groups and two methoxy groups attached to the cyclohexa-2,5-diene-1,4-dione core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with butan-2-ylamine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, recrystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-diene compounds.
Aplicaciones Científicas De Investigación
2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: Lacks the butan-2-ylamino groups.
2,5-Dihydroxy-1,4-benzoquinone: Contains hydroxyl groups instead of methoxy groups.
2,5-Bis(phenylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione: Contains phenylamino groups instead of butan-2-ylamino groups.
Uniqueness
2,5-Bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butan-2-ylamino groups enhances its solubility and reactivity compared to similar compounds.
Propiedades
Número CAS |
7195-81-5 |
|---|---|
Fórmula molecular |
C16H26N2O4 |
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
2,5-bis(butan-2-ylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-7-9(3)17-11-13(19)16(22-6)12(18-10(4)8-2)14(20)15(11)21-5/h9-10,17-18H,7-8H2,1-6H3 |
Clave InChI |
VRQBWITXGKEJMY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


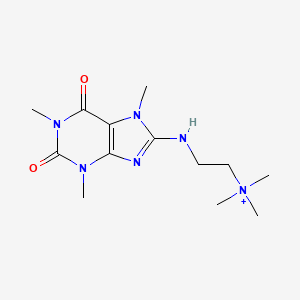
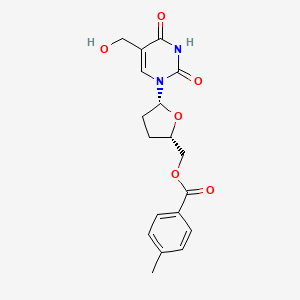
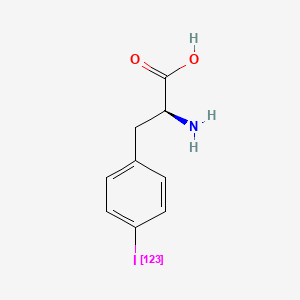
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
